Cas no 77186-51-7 (3-oxo-2-3-(trifluoromethyl)phenylbutanenitrile)
3-oxo-2-3-(trifluoromethyl)phenylbutanenitrile Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, a-acetyl-3-(trifluoromethyl)-
- 3-OXO-2-[3-(TRIFLUOROMETHYL)PHENYL]BUTANENITRILE
- 3-oxo-2-(3-(trifluoromethyl)phenyl)butanenitrile
- 3-oxo-2-3-(trifluoromethyl)phenylbutanenitrile
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- MDL: MFCD11100402
- Inchi: 1S/C11H8F3NO/c1-7(16)10(6-15)8-3-2-4-9(5-8)11(12,13)14/h2-5,10H,1H3
- InChI Key: FHPOSGFPGROXIH-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(C#N)C(C)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 315
- Topological Polar Surface Area: 40.9
3-oxo-2-3-(trifluoromethyl)phenylbutanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040961-1g |
3-Oxo-2-(3-(trifluoromethyl)phenyl)butanenitrile |
77186-51-7 | 97% | 1g |
¥3166.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040961-5g |
3-Oxo-2-(3-(trifluoromethyl)phenyl)butanenitrile |
77186-51-7 | 97% | 5g |
¥9937.00 | 2024-07-28 | |
| Enamine | EN300-338490-1g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 1g |
$557.0 | 2023-09-03 | ||
| Enamine | EN300-338490-5g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 5g |
$1614.0 | 2023-09-03 | ||
| Enamine | EN300-338490-10g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 10g |
$2393.0 | 2023-09-03 | ||
| Enamine | EN300-338490-0.05g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 0.05g |
$468.0 | 2023-09-03 | ||
| Enamine | EN300-338490-0.1g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 0.1g |
$490.0 | 2023-09-03 | ||
| Enamine | EN300-338490-0.25g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 0.25g |
$513.0 | 2023-09-03 | ||
| Enamine | EN300-338490-0.5g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 0.5g |
$535.0 | 2023-09-03 | ||
| Enamine | EN300-338490-1.0g |
3-oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile |
77186-51-7 | 1g |
$0.0 | 2023-06-07 |
3-oxo-2-3-(trifluoromethyl)phenylbutanenitrile Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 3-oxo-2-3-(trifluoromethyl)phenylbutanenitrile
3-Oxo-2-(3-Trifluoromethyl)Phenylbutanenitrile: A Comprehensive Overview
The compound with CAS No. 77186-51-7, known as 3-oxo-2-(3-trifluoromethyl)phenylbutanenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl group with a phenyl ring and a nitrile functional group. The presence of these groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
The trifluoromethyl group in the molecule is a key feature that contributes to its stability and reactivity. This group is known for its electron-withdrawing properties, which can significantly influence the electronic environment of the molecule. Recent studies have shown that this feature enhances the compound's ability to participate in various chemical reactions, particularly in the realm of organocatalysis and bioconjugation. The phenyl ring, on the other hand, provides aromatic stability and serves as a platform for further functionalization.
The nitrile functional group at the terminal position of the butanenitrile chain adds another layer of versatility to this compound. Nitriles are known for their ability to undergo a wide range of transformations, including hydrolysis to carboxylic acids or reduction to amines. These transformations make 3-oxo-2-(3-trifluoromethyl)phenylbutanenitrile a valuable precursor in the synthesis of more complex molecules. Recent advancements in catalytic methods have further expanded its utility in asymmetric synthesis and enantioselective reactions.
In terms of applications, this compound has found significant use in drug discovery and development. Its structure lends itself well to the design of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as inhibitors of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. The trifluoromethyl group plays a crucial role in enhancing the pharmacokinetic properties of these derivatives, including bioavailability and metabolic stability.
Recent research has also highlighted the potential of 3-oxo-2-(3-trifluoromethyl)phenylbutanenitrile in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Studies have demonstrated that this compound can be incorporated into thin-film transistors (TFTs), where it exhibits excellent charge transport properties. This opens up new avenues for its application in flexible electronics and optoelectronic devices.
The synthesis of this compound has been optimized through various methodologies over the years. Traditional approaches involve multi-step reactions that require careful control over reaction conditions to achieve high yields and purity. However, recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly routes to this compound. These methods not only reduce production costs but also minimize waste generation, aligning with current sustainability goals in the chemical industry.
In conclusion, 3-oxo-2-(3-trifluoromethyl)phenylbutanenitrile (CAS No. 77186-51-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combining aromaticity with electron-withdrawing groups, makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.
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